6-Bromo-5-isopropoxy-1H-indazole
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Overview
Description
6-Bromo-5-isopropoxy-1H-indazole is a chemical compound with the molecular formula C10H11BrN2O. It belongs to the indazole family, which is known for its diverse biological activities. This compound is characterized by the presence of a bromine atom at the sixth position and an isopropoxy group at the fifth position on the indazole ring.
Scientific Research Applications
6-Bromo-5-isopropoxy-1H-indazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indazole derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Similar indazole derivatives have been evaluated for anticancer, antiangiogenic, and antioxidant activities .
Mode of Action
Indazole derivatives have been known to interact with their targets, leading to changes that can inhibit the viability of certain cancer cells .
Biochemical Pathways
It’s worth noting that indazole derivatives can affect angiogenesis, a process of new blood vessel development from preexisting vessels .
Result of Action
Similar indazole derivatives have shown potential in hindering the viability of certain cancer cells .
Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
The synthesis of 1H-indazoles, including 6-Bromo-5-isopropoxy-1H-indazole, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . These strategies provide a foundation for future research and development in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-isopropoxy-1H-indazole typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indazole core.
Bromination: The indazole core is brominated at the sixth position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Isopropoxylation: The brominated indazole is then subjected to isopropoxylation using isopropyl alcohol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-isopropoxy-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the indazole ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or vinyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted indazoles with different aryl or vinyl groups.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1-cyclopentyl-1H-indazole: Another indazole derivative with similar biological activities.
5-Isopropoxy-1H-indazole: Lacks the bromine atom but shares the isopropoxy group.
6-Bromo-1H-indazole: Lacks the isopropoxy group but contains the bromine atom.
Uniqueness
6-Bromo-5-isopropoxy-1H-indazole is unique due to the presence of both the bromine atom and the isopropoxy group, which contribute to its distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific research applications.
Properties
IUPAC Name |
6-bromo-5-propan-2-yloxy-1H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-6(2)14-10-3-7-5-12-13-9(7)4-8(10)11/h3-6H,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXSSYQGDNEATC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C2C(=C1)C=NN2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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